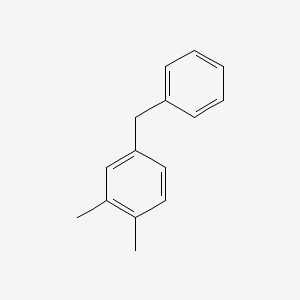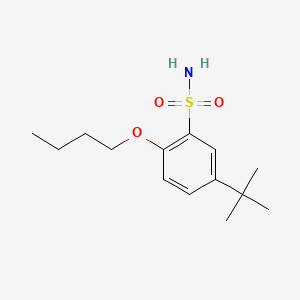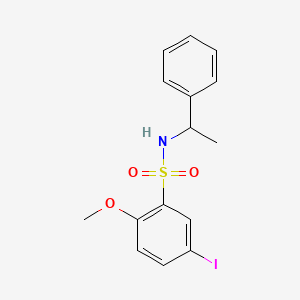
myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)-: is a derivative of myo-inositol, a naturally occurring carbohydrate. This compound is characterized by the substitution of five hydroxyl groups with phenylmethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)- typically involves the protection of the hydroxyl groups of myo-inositol followed by selective deprotection and substitution with phenylmethyl groups. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to achieve the substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar protection and substitution techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the phenylmethyl groups, converting them back to hydroxyl groups.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium carbonate in the presence of appropriate electrophiles.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: myo-Inositol derivatives with hydroxyl groups.
Substitution: Various substituted myo-inositol derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of other complex inositol derivatives.
- Studied for its unique reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its role in cellular signaling pathways, particularly those involving inositol phosphates.
Medicine:
- Explored for its potential therapeutic applications, including its effects on insulin sensitivity and ovarian function.
Industry:
- Potential applications in the development of novel materials and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism by which myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)- exerts its effects involves its interaction with various molecular targets and pathways. In cellular signaling, it can act as a second messenger, modulating the activity of enzymes and receptors involved in inositol phosphate metabolism . This modulation can influence various physiological processes, including cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
myo-Inositol, 1,2,3,4,5,6-hexakisphosphate: Known for its role in cellular signaling and phosphate metabolism.
myo-Inositol, 1,3,4,5,6-pentakisphosphate: Another inositol derivative with significant biological activity.
Uniqueness: myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties and reactivity compared to other inositol derivatives. This uniqueness makes it valuable in research focused on understanding the effects of such substitutions on inositol’s biological and chemical behavior .
Eigenschaften
CAS-Nummer |
13264-84-1 |
|---|---|
Molekularformel |
H2K2O4S2 |
Molekulargewicht |
0 |
Synonyme |
myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)

